3-[(2,4-Dibromophenoxy)methyl]piperidine hydrochloride
Overview
Description
3-[(2,4-Dibromophenoxy)methyl]piperidine hydrochloride, also known as DBH, is a chemical compound with the molecular formula C12H16Br2ClNO and a molecular weight of 385.52 g/mol1. It has gained significant attention in the field of research due to its potential applications in various industries1.
Synthesis Analysis
Unfortunately, the specific synthesis process for 3-[(2,4-Dibromophenoxy)methyl]piperidine hydrochloride is not available in the search results. However, it’s important to note that the synthesis of such compounds typically involves complex organic chemistry reactions, often requiring the use of catalysts and specific reaction conditions.Molecular Structure Analysis
The molecular structure of 3-[(2,4-Dibromophenoxy)methyl]piperidine hydrochloride is defined by its molecular formula, C12H16Br2ClNO1. This indicates that the molecule is composed of 12 carbon atoms, 16 hydrogen atoms, 2 bromine atoms, 1 chlorine atom, 1 nitrogen atom, and 1 oxygen atom1.
Chemical Reactions Analysis
The specific chemical reactions involving 3-[(2,4-Dibromophenoxy)methyl]piperidine hydrochloride are not provided in the search results. However, as an organic compound, it can be expected to participate in various types of organic reactions, depending on the reaction conditions and the presence of other reactants.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like 3-[(2,4-Dibromophenoxy)methyl]piperidine hydrochloride can include factors like solubility, stability, melting point, boiling point, and reactivity. Unfortunately, specific details about these properties for this compound are not available in the search results.Scientific Research Applications
Pharmacological Effects of Piperidine Derivatives : A study on Paroxetine hydrochloride, a phenylpiperidine derivative, outlines its role as a selective serotonin reuptake inhibitor, indicating potential applications in treating various psychological disorders. This study provides information on its physicochemical properties, spectroscopic data, stability, methods of preparation, and pharmacokinetics (Germann, Ma, Han, & Tikhomirova, 2013).
Metabolic Activity in Animal Models : Research on 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride demonstrated a decrease in food intake and weight gain in obese rats, suggesting a potential application in studying metabolic processes and obesity treatment (Massicot, Steiner, & Godfroid, 1985).
Impact on Feeding Behavior : Another study explored the effect of 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride on feeding behavior. This compound, being the first non-amphetamine substance with low toxicity and without psychotropic activity, affects the satiety center, showing potential for obesity research (Massicot, Thuillier, & Godfroid, 1984).
Energy Expenditure Activation : Another related study focused on the thermogenic effect of a N-methyl 3-hydroxymethyl piperidine compound in rats, where it elevated energy expenditure and influenced mitochondrial oxygen consumption (Massicot, Ricquier, Godfroid, & Apfelbaum, 1985).
Synthesis and Antidepressant Activity : The synthesis and potential antidepressant activity of 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives were investigated, showing biological activity comparable to existing antidepressant drugs (Balsamo et al., 1987).
Molecular Structure Analysis : The molecular structure of a piperidine compound was analyzed to understand its crystal and molecular structure, which can provide insights into the physical and chemical properties of similar compounds (Khan et al., 2013).
Safety And Hazards
The safety information available indicates that 3-[(2,4-Dibromophenoxy)methyl]piperidine hydrochloride may be an irritant2. However, for comprehensive safety and hazard information, it’s recommended to refer to the compound’s Material Safety Data Sheet (MSDS), which provides detailed information about handling, storage, and disposal.
Future Directions
The future directions for 3-[(2,4-Dibromophenoxy)methyl]piperidine hydrochloride are not specified in the search results. However, given its potential applications in various industries1, it’s likely that future research will continue to explore its properties and potential uses.
Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult primary literature or experts in the field for the most comprehensive and detailed information.
properties
IUPAC Name |
3-[(2,4-dibromophenoxy)methyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Br2NO.ClH/c13-10-3-4-12(11(14)6-10)16-8-9-2-1-5-15-7-9;/h3-4,6,9,15H,1-2,5,7-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXBOXSFLOUFGGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=C(C=C(C=C2)Br)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Br2ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2,4-Dibromophenoxy)methyl]piperidine hydrochloride | |
CAS RN |
1219981-35-7 | |
Record name | Piperidine, 3-[(2,4-dibromophenoxy)methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219981-35-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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